molecular formula C12H12N2O2 B14357500 1-[4-(Methylamino)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 93579-43-2

1-[4-(Methylamino)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B14357500
CAS No.: 93579-43-2
M. Wt: 216.24 g/mol
InChI Key: PAJQSTQIVUHVGO-UHFFFAOYSA-N
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Description

1-[4-(Methylamino)phenyl]-3-azabicyclo[310]hexane-2,4-dione is a compound that belongs to the class of 3-azabicyclo[310]hexane derivatives These compounds are known for their unique bicyclic structure, which imparts significant biological activity

Preparation Methods

The synthesis of 1-[4-(Methylamino)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione can be achieved through several methods. One common approach involves the photochemical decomposition of CHF2-substituted pyrazolines . This method offers the advantages of simple operation, mild conditions, and excellent functional group tolerance, resulting in moderate to excellent yields. Another approach involves the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which provides the formation of both rings simultaneously in a single reaction .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-[4-(Methylamino)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound acts as a conformationally constrained bicyclic isostere for the piperidine motif, which allows it to interact with various biological targets . This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the modulation of biological processes.

Comparison with Similar Compounds

1-[4-(Methylamino)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione can be compared with other similar compounds, such as 1-azabicyclo[3.1.0]hexane derivatives. These compounds share a similar bicyclic structure but differ in their substituents and biological activities . For example, ficellomycin, which contains a 1-azabicyclo[3.1.0]hexane ring, exhibits biological activities against bacteria, fungi, and tumors through DNA alkylation . The unique structure of this compound allows it to interact with different molecular targets, making it a valuable compound for drug design and development.

Properties

CAS No.

93579-43-2

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-[4-(methylamino)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione

InChI

InChI=1S/C12H12N2O2/c1-13-8-4-2-7(3-5-8)12-6-9(12)10(15)14-11(12)16/h2-5,9,13H,6H2,1H3,(H,14,15,16)

InChI Key

PAJQSTQIVUHVGO-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C23CC2C(=O)NC3=O

Origin of Product

United States

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